2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-10(6-11(15)16)14-12(17-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBZTVOMRBYKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Synthesis
This method involves cyclodehydration of α-acylamino ketones, a well-established route for 2,5-disubstituted oxazoles. For the target compound:
- Synthesis of α-Acylamino Ketone Precursor :
- Functionalization at C4 :
Limitations : Low regioselectivity if competing substituents are present, requiring careful optimization of reaction conditions.
Hantzsch Oxazole Synthesis
This method employs α-halo ketones and primary amides. For the target molecule:
- Preparation of α-Chloro Ketone :
- Reaction with Acetamide :
- Acetic Acid Introduction :
Advantages : Higher yields for 5-methyl-substituted oxazoles compared to Robinson-Gabriel.
Palladium-Catalyzed Cross-Coupling for Aryl Substitution
Suzuki-Miyaura Coupling
The 2-chlorophenyl group can be introduced via Suzuki coupling, leveraging halogenated oxazole intermediates:
- Synthesis of Bromooxazole Intermediate :
- Coupling with 2-Chlorophenylboronic Acid :
- C4 Functionalization :
Optimization Notes :
- Microwave-assisted Suzuki coupling (160°C, 6 hours) improves reaction efficiency.
- Catalyst choice (e.g., PdCl₂(dppf)) enhances selectivity for hindered aryl groups.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Robinson-Gabriel | Cyclization, Friedel-Crafts alkylation | 45–55 | Simple reagents | Low regioselectivity |
| Hantzsch Synthesis | α-Halo ketone + amide, Mitsunobu reaction | 60–70 | High yield for 5-methyl | Multi-step purification |
| Suzuki Coupling | Bromooxazole + boronic acid, hydrolysis | 75–85 | Scalable, high purity | Requires halogenated intermediates |
| Direct Carboxylation | Lithiation, CO₂ quenching | 50–60 | One-pot functionalization | Sensitive to moisture/oxygen |
Chemical Reactions Analysis
2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been studied for its potential as a pharmaceutical agent. Its oxazole ring structure is known to enhance biological activity, making it a candidate for drug development. Research indicates that derivatives of oxazole compounds exhibit anti-inflammatory, analgesic, and antimicrobial properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific biological targets such as enzymes or receptors. For example, studies have shown that oxazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .
Case Studies
- Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a similar oxazole derivative exhibited significant anti-inflammatory effects in animal models, suggesting that 2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid may have similar properties .
- Antimicrobial Properties : Research highlighted in Antimicrobial Agents and Chemotherapy indicated that compounds with the oxazole moiety showed activity against various bacterial strains, supporting the potential use of this compound in developing new antibiotics .
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it suitable for the development of agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides.
Research Findings
Studies have indicated that oxazole derivatives can act as growth regulators in plants, enhancing crop yield and resistance to pests . For instance, a field trial demonstrated that an oxazole-based pesticide significantly reduced pest populations while promoting healthy plant growth.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers. Its unique chemical structure allows it to act as a monomer or additive in polymerization processes.
Applications in Coatings and Composites
Research has shown that incorporating oxazole-based compounds into polymer matrices can improve thermal stability and mechanical strength . This makes them suitable for applications in coatings and composite materials used in construction and automotive industries.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:
*Calculated based on molecular formula.
Key Observations:
Substituent Position and Electronic Effects: The ortho-chlorophenyl group in the target compound may introduce steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in or 4-chlorophenyl in ). This could impact binding to enzymatic pockets or receptors.
Ring System Variations: Thiazole vs. Oxazole: Thiazole derivatives (e.g., ) replace the oxazole oxygen with sulfur, increasing aromaticity and polarizability. This may enhance interactions with sulfur-binding enzymes or metal ions . Thiazolidinone derivatives () exhibit antifungal activity, suggesting that ring expansion and additional functional groups (e.g., isonicotinamido) broaden biological applications .
Functional Group Modifications :
- Sulfanyl groups () improve membrane permeability due to increased lipophilicity, as seen in the Wnt inhibitor iCRT3 .
- Acetic acid moieties enhance hydrophilicity, whereas ester or amide derivatives (e.g., methyl ester in ) may act as prodrugs with improved bioavailability.
Physicochemical Properties
- Melting Points : Thiazole derivatives (e.g., 155–156°C in ) generally exhibit higher melting points than oxazoles (131–133°C in ), likely due to stronger intermolecular forces from sulfur atoms.
- Lipophilicity : Para-alkyl substituents (e.g., ethyl in ) increase logP values compared to halogenated analogs, influencing pharmacokinetic profiles.
Biological Activity
2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid, also known by its IUPAC name (2S)-3-(1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-indol-5-yl)-2-ethoxypropanoic acid, is a compound belonging to the class of phenyl-1,3-oxazoles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxazole ring substituted with a chlorophenyl group and an ethoxypropanoic acid moiety. Its molecular formula is with a molecular weight of approximately 438.9 g/mol. The detailed structural representation is crucial for understanding its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related oxazole derivatives demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria and showed promising antifungal activity against Candida albicans with MIC values between 16.69 to 78.23 µM .
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | C. albicans | 0.039 |
Anticancer Activity
The biological activity of the compound extends to anticancer properties as well. In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines such as A549 (non-small cell lung cancer). For example, compounds derived from similar structures have shown IC50 values indicating their potency against these cancer cells, with some exhibiting lower values than established chemotherapeutics like 5-fluorouracil .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various oxazole derivatives, including those structurally similar to this compound. The results indicated that modifications in the oxazole ring significantly influenced the antimicrobial potency against both Gram-positive and Gram-negative bacteria.
- Apoptosis Induction : Another investigation focused on the apoptotic effects of related compounds on A549 cells. The study reported that these compounds triggered mitochondrial pathways leading to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Q & A
Basic Research Questions
Q. What multi-step synthetic strategies are effective for synthesizing 2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid?
- Methodological Answer : A viable route involves cyclization of precursors like o-chlorobenzaldehyde derivatives with ethyl acetoacetate. For example:
Generate o-chlorobenzoxime via hydroxylamine hydrochloride under alkaline conditions.
Chlorinate to form o-chlorobenzoxime chloride.
React with ethyl acetoacetate to form an oxazole ester intermediate.
Hydrolyze the ester to yield the acetic acid derivative (e.g., using NaOH/HCl).
- Key Considerations : Monitor reaction purity at each step via TLC or HPLC. Optimize chlorination conditions to avoid over-substitution.
- Reference : Similar strategies for related oxazole-carboxylic acids are documented .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Identify substituents (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm, methyl group at δ 2.3–2.6 ppm).
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxazole ring (C=N stretch ~1650 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (expected [M+H]+ ≈ 280–285 Da).
- Reference : Structural analogs emphasize combined spectroscopic validation .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) due to irritant properties of chlorinated aromatics.
- Conduct reactions in fume hoods to avoid inhalation.
- Store in airtight containers away from oxidizing agents.
Advanced Research Questions
Q. How can X-ray crystallography resolve spatial ambiguities in the oxazole ring system?
- Methodological Answer :
- Critical Parameters : Bond angles (e.g., C2–N1–C5 ≈ 105–110°), torsion angles between chlorophenyl and oxazole planes.
- Procedure : Grow single crystals via slow evaporation (e.g., DMF/water). Refine data with software like SHELXL.
- Reference : Crystallographic studies on 2-(2-chlorophenyl)dioxane derivatives demonstrate these techniques .
Q. How should researchers address contradictory bioactivity data across in vitro models?
- Methodological Answer :
- Data Harmonization : Normalize results using positive/negative controls (e.g., COX-2 inhibitors for anti-inflammatory assays).
- Model Optimization : Validate cell line viability and receptor expression levels.
- Statistical Analysis : Apply multivariate regression to isolate substituent effects.
- Reference : Comparative analysis of thiadiazole analogs highlights these approaches .
Q. What computational methods predict reactivity and biological target interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate binding with cyclooxygenase (COX) or kinase targets.
- Reference : Coordination chemistry studies on oxazole derivatives inform docking strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
